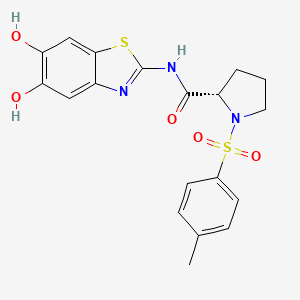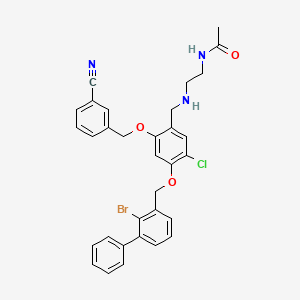![molecular formula C25H22F6N4O2S B12415081 N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide is a derivative of Lansoprazole, a well-known proton pump inhibitor (PPI) used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . This compound is a deuterated form, meaning it contains deuterium, a stable hydrogen isotope, which can enhance its stability and metabolic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide involves multiple steps:
Starting Material: The synthesis begins with 2,3-dimethylpyridine.
Sulfur Introduction: The sulfide group is introduced using thiol reagents under controlled conditions.
Deuteration: The final step involves the incorporation of deuterium to form the deuterated compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions under controlled temperatures and pressures.
Purification: The product is purified using techniques like crystallization and chromatography to achieve high purity.
化学反应分析
Types of Reactions
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide undergoes various chemical reactions:
Reduction: The compound can be reduced to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, vanadium pentoxide, and tert-butyl hydroperoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide has several scientific research applications:
作用机制
The mechanism of action of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide involves:
Proton Pump Inhibition: The compound inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, reducing gastric acid secretion.
Molecular Targets: The primary target is the H+/K+ ATPase enzyme, which is essential for acid production in the stomach.
Pathways Involved: The inhibition of the proton pump leads to a decrease in gastric acidity, providing relief from acid-related disorders.
相似化合物的比较
Similar Compounds
Lansoprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Rabeprazole: Known for its rapid onset of action and longer duration.
Uniqueness
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide is unique due to its deuterated form, which provides enhanced metabolic stability and potentially longer-lasting effects compared to its non-deuterated counterparts .
属性
分子式 |
C25H22F6N4O2S |
|---|---|
分子量 |
560.5 g/mol |
IUPAC 名称 |
4,5,6,7-tetradeuterio-1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]benzimidazole |
InChI |
InChI=1S/C25H22F6N4O2S/c1-15-18(32-9-7-21(15)36-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)38-12-19-16(2)22(8-10-33-19)37-14-25(29,30)31/h3-10H,11-14H2,1-2H3/i3D,4D,5D,6D |
InChI 键 |
YUCQMNLWRFIFNG-LNFUJOGGSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=C(N2CC3=NC=CC(=C3C)OCC(F)(F)F)SCC4=NC=CC(=C4C)OCC(F)(F)F)[2H])[2H] |
规范 SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2SCC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


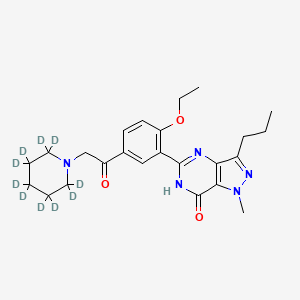
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)
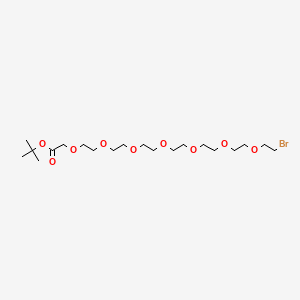

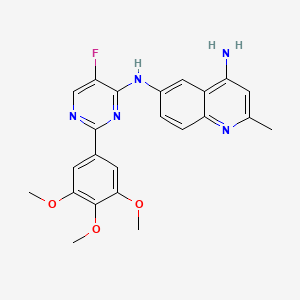
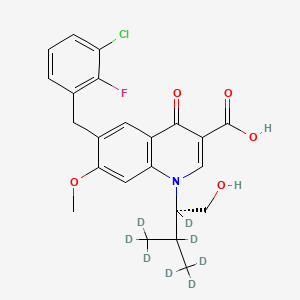
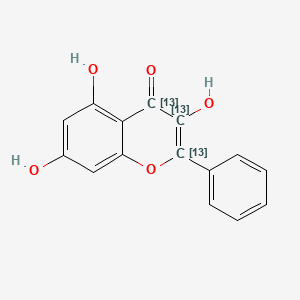
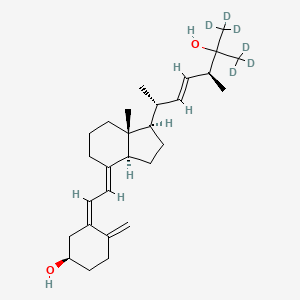
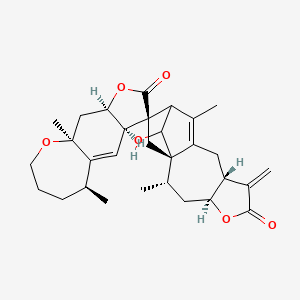

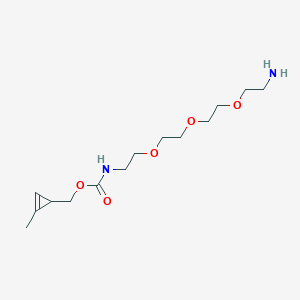
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
